molecular formula C9H14N2O3S B4561841 4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide

4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide

Cat. No.: B4561841
M. Wt: 230.29 g/mol
InChI Key: HPVRSMGOCVZMQL-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide is an organic compound with a complex structure that includes a methoxy group, a methylamino group, and a sulfonamide group attached to a benzene ring

Scientific Research Applications

4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Schiff bases reduction routes, where secondary amines are prepared through N-alkylation of primary amines and ammonia, followed by reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the methoxy and methylamino groups can enhance the compound’s binding affinity to target proteins, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenylamine: Similar structure but lacks the sulfonamide group.

    N-methylbenzenesulfonamide: Contains the sulfonamide group but lacks the methoxy and methylamino groups.

    3-methylamino-4-methoxybenzenesulfonamide: Similar structure with slight variations in the position of functional groups.

Uniqueness

4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and methylamino groups, along with the sulfonamide group, allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-10-8-6-7(15(12,13)11-2)4-5-9(8)14-3/h4-6,10-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVRSMGOCVZMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)S(=O)(=O)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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